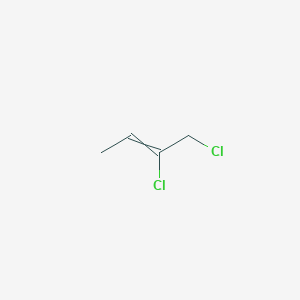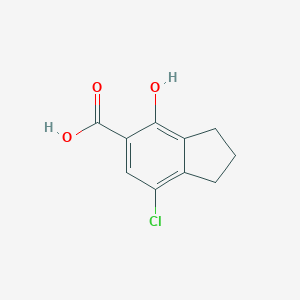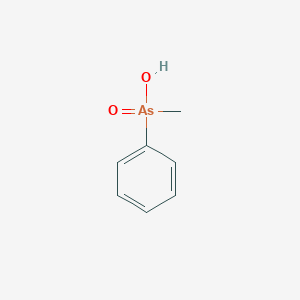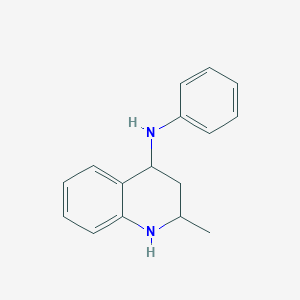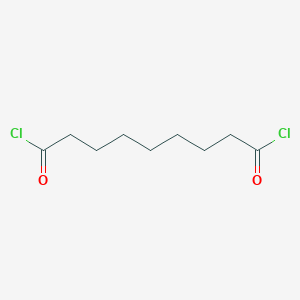
壬二酰氯
描述
Azelaoyl chloride, also known as nonanedioyl dichloride, is an organic compound with the formula (CH2)7(COCl)2 . It is the diacid chloride derivative of azelaic acid . It appears as a colorless liquid, although commercial samples can appear yellow .
Synthesis Analysis
Azelaoyl chloride can be synthesized from azelaic acid and thionyl chloride . The reaction involves heating azelaic acid and thionyl chloride to reflux at 80°C for 36 hours in an inert atmosphere. The excess thionyl chloride is then distilled off, and the residue is purified by vacuum distillation to yield azelaoyl chloride .Molecular Structure Analysis
The molecular formula of azelaoyl chloride is C9H14Cl2O2 . Its molecular weight is 225.11 g/mol . The IUPAC name for azelaoyl chloride is nonanedioyl dichloride .Physical And Chemical Properties Analysis
Azelaoyl chloride is a colorless liquid . It has a density of 1.144 g/cm^3 . Its boiling point is 166°C .科学研究应用
Chemical Synthesis
Azelaoyl chloride is used in various chemical synthesis processes. It is the di acid chloride derivative of azelaic acid . It is a colorless liquid, although commercial samples can appear yellow .
Polymer Research
Azelaoyl chloride has been used in the synthesis of a series of electrochromic polyamides (alternating copolymers) . These polymers have potential applications in electronic devices such as displays, windows, and mirrors.
Organic Compound Derivatives
Azelaoyl chloride is used in the synthesis of organic compound derivatives. For example, it has been used in the synthesis of 1,9-diphenylnonane-1,9-dione .
安全和危害
Azelaoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and skin thoroughly after handling .
未来方向
While specific future directions for azelaoyl chloride are not mentioned in the search results, one paper discusses the use of azelaic acid, a related compound, in the fabrication of desalination membranes . This suggests potential future applications of azelaoyl chloride in similar areas, given its reactivity and the structural similarity to azelaic acid .
属性
IUPAC Name |
nonanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEVGSTXQGZPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)Cl)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059561 | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azelaoyl chloride | |
CAS RN |
123-98-8 | |
| Record name | Nonanedioyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azelaoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azelaoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azelaoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Azelaoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEG67YB85G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Azelaoyl Chloride in polymer chemistry?
A1: Azelaoyl Chloride is widely employed as a monomer in the synthesis of various polymers, particularly polyesters and polyamides. For instance, it reacts with 4,4′-biphenyldithiol to produce sulfur-containing linear polythioesters with promising adhesive properties []. Similarly, Azelaoyl Chloride is used in the synthesis of photocrosslinkable polyesters when reacted with monomers like trans-2,2′-dihydroxystilbene []. These polymers find applications in photoresist and photolithographic technologies due to their ability to crosslink upon UV irradiation.
Q2: How does the chain length of the diacyl dichloride, such as Azelaoyl Chloride, influence the properties of the resulting polymers?
A2: The length of the diacyl dichloride significantly impacts the thermal and mechanical properties of the synthesized polymers. For example, increasing the methylene chain length in polythioesters derived from bis(4,4′-mercaptophenyl)sulfide and various acid dichlorides, including Azelaoyl Chloride, leads to a decrease in tensile strength and storage modulus []. This observation highlights the role of chain flexibility in influencing the bulk properties of the polymer.
Q3: Can Azelaoyl Chloride be used to modify the crystallization behavior of existing polymers?
A3: Yes, Azelaoyl Chloride derivatives can act as nucleating agents to enhance the crystallization of certain polymers. Research demonstrates that N, N'-bis(benzoyl) azelaic acid dihydrazide, synthesized from Azelaoyl Chloride and benzoyl hydrazine, exhibits significant nucleating effects on Poly(L-lactic acid) (PLLA) []. The addition of this compound increases the crystallization temperature and enthalpy of PLLA, suggesting its potential use in modifying the thermal properties and crystallization kinetics of PLLA.
Q4: Are there any studies exploring the potential of Azelaoyl Chloride in synthesizing liquid crystalline polymers?
A4: Indeed, Azelaoyl Chloride has been investigated as a building block for liquid crystalline polymers. Researchers have successfully synthesized liquid crystalline thermotropic main-chain polyesters by reacting 4,4′-dihydroxy-α-methylstilbene with Azelaoyl Chloride []. The resulting polymers displayed nematic and smectic mesophases, demonstrating the potential of Azelaoyl Chloride in designing advanced materials with tailored liquid crystalline properties.
Q5: Beyond polyesters, are there other polymer classes where Azelaoyl Chloride finds application?
A5: Azelaoyl Chloride is also employed in the synthesis of electrochromic polyamides []. These polymers are prepared via condensation polymerization of amine-capped oligoaniline with Azelaoyl Chloride. The resulting polyamides exhibit interesting electrochemical properties and color-changing abilities upon application of an electrical potential, making them potentially useful in electrochromic devices.
Q6: Is there any evidence of Azelaoyl Chloride being a degradation product of other compounds?
A6: Interestingly, Azelaoyl Chloride has been identified as a degradation product of endosulfan, a controversial insecticide, during catalytic ozonation processes []. This finding highlights the potential for Azelaoyl Chloride formation during the breakdown of certain chemicals, emphasizing the need to understand its environmental fate and potential impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



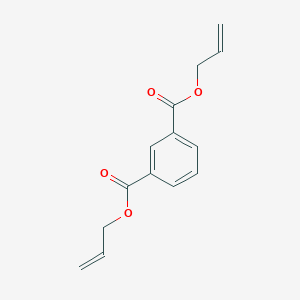

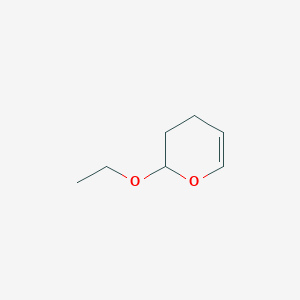
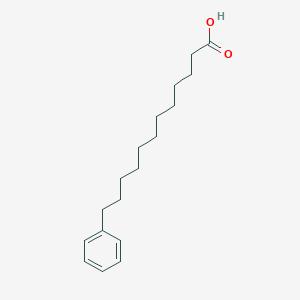
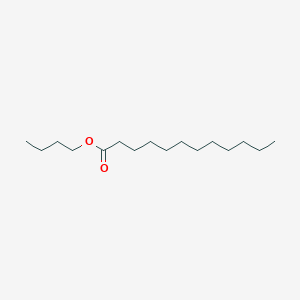

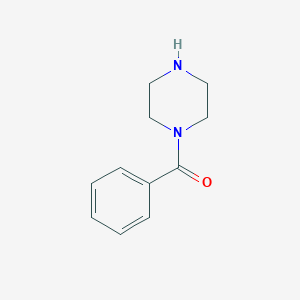
![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)


